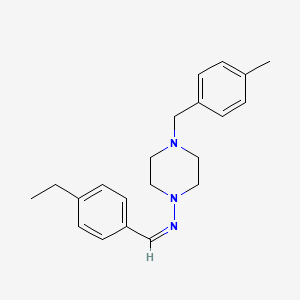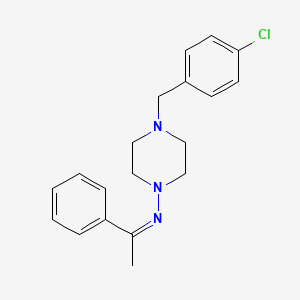
1-allyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-allyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as HDM-2 inhibitor, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound has been shown to inhibit the activity of the MDM2 protein, which is involved in the regulation of the tumor suppressor protein p53. Inhibition of MDM2 activity can lead to the activation of the p53 pathway, which can induce cell cycle arrest and apoptosis in cancer cells.
Mécanisme D'action
1-allyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits the activity of the MDM2 protein, which is a negative regulator of the p53 tumor suppressor protein. Inhibition of MDM2 activity leads to the activation of the p53 pathway, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 1-allyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have other biochemical and physiological effects. For example, this compound has been reported to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-allyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its specificity for the MDM2 protein. This compound has been shown to selectively inhibit MDM2 activity without affecting other proteins in the p53 pathway. However, a limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 1-allyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to further investigate the anti-tumor activity of this compound in different types of cancer and to explore its potential use in combination with other cancer therapies. Another direction is to develop more effective methods for administering this compound in vivo, such as using nanoparticle-based delivery systems. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound and to explore its potential therapeutic uses beyond cancer treatment.
Méthodes De Synthèse
The synthesis of 1-allyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been described in several studies. One of the most commonly used methods involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the corresponding pyrimidinetrione. The resulting product is then reacted with allyl bromide to obtain the final compound.
Applications De Recherche Scientifique
Several studies have investigated the potential use of 1-allyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in cancer treatment. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also demonstrated the anti-tumor activity of this compound in mouse models of cancer.
Propriétés
IUPAC Name |
(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-4-5-18-15(21)10(14(20)17-16(18)22)6-9-7-11(23-2)13(19)12(8-9)24-3/h4,6-8,19H,1,5H2,2-3H3,(H,17,20,22)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJZNZZPRJVDBW-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)NC(=O)N(C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/2\C(=O)NC(=O)N(C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5911829.png)
![3-(5-{2-[(6-methyl-3-pyridinyl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5911847.png)

![4-[(5-bromo-2-furyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5911853.png)
![2-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5911874.png)
![N'-(2,4-dimethoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911886.png)
![4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5911896.png)
![N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911901.png)
![methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate](/img/structure/B5911902.png)
![4-tert-butyl-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide](/img/structure/B5911906.png)



![4-methyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911922.png)